Z-Asn(trt)-OH
Overview
Description
Z-Asn(trt)-OH, also known as N2-((benzyloxy)carbonyl)-N2-trityl-L-asparagine, is a chemical compound with the CAS number 132388-57-9 . It has a molecular weight of 508.57 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C31H28N2O5/c32-28(34)21-27(29(35)36)33(30(37)38-22-23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H2,32,34)(H,35,36)/t27-/m0/s1
. The molecular formula is C31H28N2O5 . Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 776.0±60.0 °C at 760 mmHg . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
Surface Composition and Recombination in Nanorods : A study by Yang et al. (2010) explored the surface composition of zinc oxide nanorods arrays (ZNAs). They found that OH and H bonds on the surface play a dominant role in facilitating surface recombination, impacting their use in nanotechnology.
Photocatalytic Hydrogen Production : Research by Zhang et al. (2014) used a zinc phthalocyanine derivative for photocatalytic hydrogen production. This research is significant for renewable energy applications.
tRNA-Dependent Amidotransferase Structure and Catalysis : A study by Wu et al. (2009) provides insights into the evolution and catalysis of GatCAB, a tRNA-dependent amidotransferase, crucial in biological processes like protein synthesis.
RNA Modification by Enzymes : The work of Romier et al. (1996) on tRNA-guanine transglycosylases relates to the modification of RNA by enzymes, a fundamental process in molecular biology.
Genome Modification in Plants : Marton et al. (2010) discussed zinc finger nucleases (ZFNs) for genome editing in plants, a technique that has substantial implications in genetic engineering and agriculture Marton et al. (2010).
Genome Engineering Methods : Gaj et al. (2013) reviewed zinc-finger nucleases (ZFNs) and related tools for genome engineering, highlighting their potential in genetic research Gaj et al. (2013).
Nanocomposite for Water Purification : Liu et al. (2018) developed a nanocomposite of hydrated zirconium oxide for removing arsenic from drinking water, indicating its application in environmental remediation Liu et al. (2018).
Peptide Synthesis Protection : Carey et al. (2009) described the synthesis and properties of certain derivatives for peptide synthesis, which could have implications in pharmaceutical manufacturing Carey et al. (2009).
Photocatalysis with Zinc Oxide : Kumar and Rao (2015) reviewed the use of zinc oxide in photocatalysis, which is essential for environmental cleanup and renewable energy Kumar and Rao (2015).
Zinc-Based TROSY Spectroscopy : Sahu et al. (2007) developed a TROSY-based z-exchange spectroscopy method for analyzing kinetic processes in proteins, important in biochemical research Sahu et al. (2007).
Safety and Hazards
Mechanism of Action
Target of Action
Z-Asn(trt)-OH, also known as N-α-Z-L-Asparagine, is primarily used in the synthesis of peptides . It’s a building block in the creation of larger peptide chains, and its primary targets are the peptide bonds that it helps form.
Mode of Action
This compound interacts with its targets through a process called peptide bond formation. This is a type of condensation reaction where a water molecule is released. In the case of this compound, it’s used to elongate peptide chains, such as in the synthesis of bovine pancreatic ribonuclease A .
Biochemical Pathways
This compound is involved in the biochemical pathway of protein synthesis. It’s used to build peptide chains, which are then folded into proteins. The proteins can then go on to perform a variety of functions in the body, from catalyzing reactions as enzymes, to providing structure as part of the cytoskeleton .
Pharmacokinetics
It would be metabolized by various enzymes, and any waste products would be excreted via the kidneys .
Result of Action
The result of this compound’s action is the formation of peptide bonds, leading to the creation of peptide chains. These chains can then be folded into functional proteins, which are crucial for nearly every biological process in the body .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the pH of the environment can affect the rate of peptide bond formation. Additionally, the presence of other molecules can either inhibit or promote the action of this compound .
properties
IUPAC Name |
(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVBKISSJULIGI-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568889 | |
Record name | N~2~-[(Benzyloxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132388-57-9 | |
Record name | N~2~-[(Benzyloxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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